CID 16213736

説明

CID 16213736 (PubChem Compound Identifier 16213736) is a chemical compound whose structural and functional properties remain undocumented in the provided evidence. Compounds in this database are typically characterized by molecular descriptors such as molecular weight, solubility, and bioactivity profiles . The absence of explicit information about this compound in the evidence necessitates caution in extrapolating its properties, though comparative frameworks from analogous compounds can guide preliminary analysis.

特性

CAS番号 |

52308-79-9 |

|---|---|

分子式 |

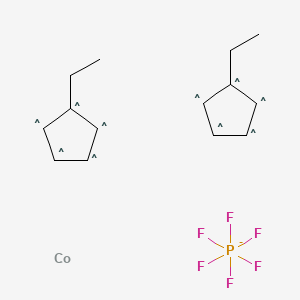

C14H18CoF6P- |

分子量 |

390.19 g/mol |

InChI |

InChI=1S/2C7H9.Co.F6P/c2*1-2-7-5-3-4-6-7;;1-7(2,3,4,5)6/h2*3-6H,2H2,1H3;;/q;;;-1 |

InChIキー |

OKNORMJNKPIKBH-UHFFFAOYSA-N |

正規SMILES |

CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.F[P-](F)(F)(F)(F)F.[Co] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of bis(ethylcyclopentadienyl)cobalt(III) typically involves the reaction of cobalt salts with ethylcyclopentadienyl anions. One common method is the reaction of cobalt(II) chloride with sodium ethylcyclopentadienide in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition.

Industrial Production Methods: Industrial production of bis(ethylcyclopentadienyl)cobalt(III) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often purified by recrystallization or sublimation techniques.

化学反応の分析

Types of Reactions: Bis(ethylcyclopentadienyl)cobalt(III) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cobalt(IV) species.

Reduction: It can be reduced to cobalt(II) species.

Substitution: The ethylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.

Major Products Formed:

Oxidation: Cobalt(IV) complexes.

Reduction: Cobalt(II) complexes.

Substitution: New metallocene complexes with different ligands.

科学的研究の応用

Chemistry: Bis(ethylcyclopentadienyl)cobalt(III) is used as a precursor for the synthesis of other organometallic compounds. It is also employed in catalytic processes, such as polymerization reactions and hydrogenation.

Biology: In biological research, the compound is studied for its potential use in medicinal chemistry, particularly in the development of metal-based drugs.

Medicine: The compound’s unique structure and reactivity make it a candidate for the design of new therapeutic agents, especially in the field of cancer treatment.

Industry: In industrial applications, bis(ethylcyclopentadienyl)cobalt(III) is used in the production of advanced materials, including thin films and nanomaterials. It is also utilized in the fabrication of electronic devices due to its conductive properties.

作用機序

The mechanism of action of bis(ethylcyclopentadienyl)cobalt(III) involves its ability to coordinate with various substrates through its cobalt center. The ethylcyclopentadienyl ligands provide stability to the cobalt ion, allowing it to participate in a range of chemical reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biological pathways and processes.

類似化合物との比較

Structural and Physicochemical Properties

While CID 16213736’s structure is unspecified, compounds with similar PubChem IDs (e.g., CID 185389, CID 252137) often share functional groups or backbone motifs. For example:

Key Observations :

Bioactivity and Toxicity

Compounds with bromine or nitro groups (e.g., CID 252137, CAS 1761-61-1) often show CYP enzyme inhibition (e.g., CYP1A2) and moderate oral toxicity (H302 warnings) . Oscillatoxin derivatives are linked to ion channel modulation, though specific targets for CID 185389 are unspecified .

Q & A

Basic: How should I formulate a research question for studying CID 16213736's biochemical mechanisms?

Answer:

A robust research question must integrate clarity, specificity, and alignment with scientific gaps. Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to structure your inquiry . For example:

- Population/Problem : What specific biochemical pathway does this compound target?

- Intervention/Indicator : How does its molecular structure influence enzyme inhibition?

- Comparison : How does its efficacy compare to analogs (e.g., CID XXXX)?

- Outcome : What measurable parameters define its mechanism (e.g., IC50, binding affinity)?

Additionally, apply the FINER criteria to ensure feasibility, novelty, and relevance . Avoid overly broad questions like "How does this compound work?" and instead focus on testable hypotheses (e.g., "Does this compound inhibit [specific enzyme] via competitive or non-competitive binding?").

Basic: What methodologies are recommended for literature reviews on this compound?

Answer:

Follow a systematic approach:

Database Selection : Use PubMed, SciFinder, and Web of Science to retrieve primary sources. Avoid unreliable platforms (e.g., ) .

Keyword Strategy : Combine terms like "this compound," "kinetics," "crystallography," and "in vivo models."

Quality Assessment : Prioritize peer-reviewed studies with rigorous experimental designs (e.g., controlled variables, reproducibility details) .

Gap Identification : Tabulate contradictions in existing data (e.g., conflicting IC50 values across studies) and propose hypotheses to resolve them .

Table 1 : Common pitfalls in literature reviews and solutions

Advanced: How can I design experiments to resolve contradictions in this compound's reported efficacy?

Answer:

Contradictions often arise from variability in experimental conditions (e.g., pH, temperature) or model systems (e.g., cell lines vs. in vivo). To address this:

- Controlled Replication : Reproduce prior studies under standardized conditions, documenting all variables (e.g., buffer composition, incubation time) .

- Multivariate Analysis : Use factorial design to isolate confounding factors (e.g., temperature × concentration interactions) .

- Cross-Validation : Compare results across independent methods (e.g., surface plasmon resonance vs. isothermal titration calorimetry) .

For statistical rigor, increase sample sizes and use tools like ANOVA to assess significance . If contradictions persist, consider meta-analysis to identify systemic biases .

Advanced: What strategies ensure reproducibility in synthesizing and characterizing this compound?

Answer:

Reproducibility requires meticulous documentation and adherence to protocols:

Synthesis :

- Publish step-by-step procedures with purity thresholds (e.g., HPLC ≥95%) .

- For novel derivatives, provide NMR/MS spectra and crystallographic data .

Characterization :

- Use validated assays (e.g., enzyme kinetics with positive/negative controls).

- Disclose instrument calibration details (e.g., spectrophotometer wavelength accuracy) .

Data Sharing :

- Deposit raw data in repositories like Zenodo or Figshare.

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Advanced: How should interdisciplinary research on this compound integrate computational and experimental approaches?

Answer:

Interdisciplinary studies require alignment of computational models (e.g., molecular docking) with wet-lab validation:

Model Design :

- Use software like AutoDock Vina for docking simulations, citing version numbers and parameters .

- Validate predictions with experimental binding assays (e.g., SPR, ITC) .

Workflow Integration :

- Map computational outputs (e.g., binding energies) to experimental variables (e.g., IC50) .

- Address discrepancies by refining force fields or sampling methods .

Ethical Considerations :

Basic: What ethical guidelines apply to studies involving this compound and human subjects?

Answer:

For human trials (e.g., pharmacokinetic studies):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。